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molecular formula C13H9ClO3 B8648990 6-(Chlorocarbonyl)naphthalen-2-yl acetate CAS No. 121714-82-7

6-(Chlorocarbonyl)naphthalen-2-yl acetate

Cat. No. B8648990
M. Wt: 248.66 g/mol
InChI Key: GQAXSRIBRIMFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05595685

Procedure details

Then, in a 200 ml-reaction vessel, 17.1 g (7.43×10-2M) of 6-acetoxy-2-naphthoic acid and 85 ml of dry benzene were placed. To the mixture, 15.9 g (6.91×10-2M) of phosphorus pentachloride was added in 30 minutes at room temperature, followed by stirring for 4 hours at 60° C. After cooling, the solvent of the reaction mixture was distilled off to provide oily 6-acetoxy-2-naphthoyl chloride.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH:11]=[C:10]([C:15]([OH:17])=O)[CH:9]=[CH:8]2)(=[O:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:19]>C1C=CC=CC=1>[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH:11]=[C:10]([C:15]([Cl:19])=[O:17])[CH:9]=[CH:8]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
85 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring for 4 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent of the reaction mixture was distilled off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2C=CC(=CC2=CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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